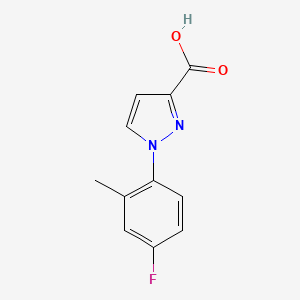

1-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid

説明

1-(4-Fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1152536-04-3) is a pyrazole-based carboxylic acid derivative with a molecular formula of C₁₁H₉FN₂O₂ and a molecular weight of 220.20 g/mol . The compound features a pyrazole ring substituted at the 1-position with a 4-fluoro-2-methylphenyl group and a carboxylic acid group at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.

特性

IUPAC Name |

1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-7-6-8(12)2-3-10(7)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPGXFAIRJFVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2C=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, particularly focusing on its anticancer properties.

- Chemical Formula : C₁₁H₉FN₂O₂

- Molecular Weight : 220.2 g/mol

- IUPAC Name : 1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxylic acid

- PubChem CID : 28974076

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid and related pyrazole derivatives. These compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

The compound acts primarily through the following mechanisms:

- Microtubule Destabilization : It has been shown to inhibit microtubule assembly, which is crucial for cell division. At a concentration of 20 μM, it induced a 40.76–52.03% inhibition of microtubule assembly .

- Apoptosis Induction : The compound enhances caspase-3 activity (1.33–1.57 times) at a concentration of 10 μM, indicating its role in promoting apoptotic pathways in cancer cells .

Table 1: Summary of Anticancer Activity

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 1.0 | Induces apoptosis, microtubule destabilization |

| HepG2 | Not specified | Antiproliferative effects observed |

| Various Cancer Types | Varies | Inhibition of topoisomerase II, EGFR, MEK, VEGFR |

Case Studies

A notable study synthesized a series of pyrazole derivatives, including 1-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid, and evaluated their biological activities. The results indicated that these compounds could inhibit the growth of several cancer types effectively .

Study Findings

In a comparative analysis:

- Compound 7d and 7h showed significant morphological changes in MDA-MB-231 cells at concentrations as low as 1 μM.

- The compounds exhibited enhanced apoptotic effects through increased caspase activity and cell cycle arrest at G1 phase .

Broader Implications and Future Directions

The promising results from studies involving pyrazole derivatives suggest that further structural modifications could enhance their efficacy and selectivity against cancer cells. Future research should focus on:

- Evaluating the pharmacokinetics and toxicity profiles.

- Conducting in vivo studies to validate the anticancer efficacy observed in vitro.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Key Insights :

- Electronic Effects: The 4-fluoro substituent in the target compound increases electron-withdrawing character compared to the non-fluorinated analog (CAS 2059933-32-1) .

- Symmetry vs. Asymmetry : The 2,6-difluorophenyl analog (e.g., in ) exhibits enhanced symmetry and electronic withdrawal, which may improve ligand-receptor interactions in drug design .

Modifications to the Pyrazole Core

Key Insights :

- Aliphatic vs. Aromatic Fluorine : The 2-fluoroethyl derivative (CAS 1198437-47-6) replaces the aromatic fluorine with an aliphatic one, reducing conjugation but increasing flexibility .

- Extended Conjugation: The quinoline-substituted analog () has a larger aromatic system, enhancing π-π stacking interactions but reducing solubility .

Carboxylic Acid Derivatives and Bioisosteres

Key Insights :

- Acid vs. Amide : The carboxamide analog () replaces the carboxylic acid with a carboxamide group, altering hydrogen-bonding capacity and acidity (pKa ~5 vs. ~1–2 for carboxylic acids) .

- Prodrug Potential: The methyl ester derivative (hypothetical) could serve as a prodrug, improving bioavailability through esterase-mediated hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。